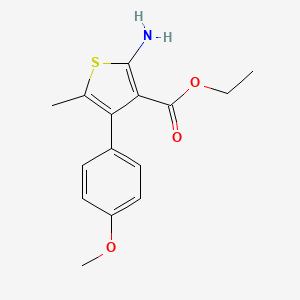

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a chemical compound. It is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

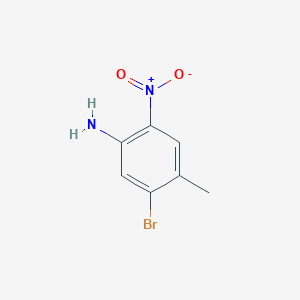

The synthesis of similar compounds has been reported in literature. For instance, the synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases was targeted in a study . Another study reported the synthesis of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, a study on 2-aminothiazole-4-carboxylate Schiff bases reported the characterization of the compounds by FTIR and NMR (1H and 13C) . Another study reported the crystal structure of a related compound, ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives . Another study reported the design and synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a study reported the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives .Scientific Research Applications

Application in Cancer Research

- Specific Scientific Field: Cancer Research

- Summary of the Application: This compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . The compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .

- Methods of Application or Experimental Procedures: A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [ b ]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo [4,5]thieno [2,3- d ] [1,3]thiazin-4-one . The amino-ester was cyclized to benzo [4,5]thieno [2,3- d ]pyrimidin-4 (3 H )-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .

- Summary of Results or Outcomes: Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

Application in Antimicrobial Research

- Specific Scientific Field: Antimicrobial Research

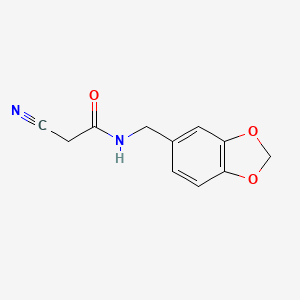

- Summary of the Application: This compound has been used in the synthesis of Schiff bases, which have been evaluated for their antimicrobial potential against multidrug resistant strains .

- Methods of Application or Experimental Procedures: Ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone were dissolved in absolute ethanol, and a few drops of glacial acetic acid were added . This resulted in the formation of Schiff bases .

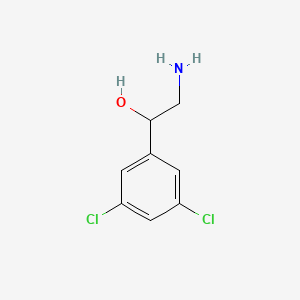

- Summary of Results or Outcomes: The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It was found that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .

Safety And Hazards

properties

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKLQWUNBRDPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396527 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350989-93-4 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)